
5-Chloro-1,7-dimethylindolin-2-yl-3-thiosemicarbazide, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-1,7-dimethylindolin-2-yl-3-thiosemicarbazide (also known as 5-Cl-1,7-DIMIT) is a synthetic organic compound that is commonly used in laboratory experiments for a variety of purposes. It is a white crystalline solid that is insoluble in water and has a molecular weight of 247.6 g/mol. 5-Cl-1,7-DIMIT has a purity of 95%, which makes it ideal for use in laboratory experiments.
科学的研究の応用
Antitumor Potential : Thiosemicarbazides, including compounds related to 5-Chloro-1,7-dimethylindolin-2-yl-3-thiosemicarbazide, have been studied for their antitumor properties. For instance, Agrawal et al. (1976) synthesized a series of thiosemicarbazones, noting significant antineoplastic activity in mice bearing Sarcoma 180 ascites cells (Agrawal, Booth, DeNuzzo, & Sartorelli, 1976).
Synthesis and Characterization : Hotsulia and Fedotov (2020) detailed the synthesis of novel derivatives involving thiosemicarbazide, focusing on their structural characteristics through physical-chemical analysis methods (Hotsulia & Fedotov, 2020).
Chemical Reactions and Derivatives : Balya et al. (2008) explored the reactions of certain carboxamides with thiosemicarbazides, leading to derivatives with potential therapeutic applications (Balya, Vasilenko, Brovarets, & Drach, 2008).
Antimycotic Activity : Wujec et al. (2004) investigated the synthesis of thiosemicarbazide derivatives and their promising antimycotic activity, showcasing the broad range of pharmacological applications of such compounds (Wujec, Pitucha, Dobosz, Kosikowska, & Malm, 2004).
Analgesic and Anti-Inflammatory Activities : Duendar et al. (2007) synthesized novel thiosemicarbazides and evaluated their analgesic and anti-inflammatory activities, further highlighting the therapeutic potential of these compounds (Duendar, Çakir, Kuepeli, Şahin, & Noyanalpan, 2007).
Enzyme Inhibition Profiles : Bulut et al. (2018) synthesized derivatives of thiosemicarbazide and evaluated their effects on enzymes like acetylcholinesterase and carbonic anhydrase, demonstrating the biochemical applications of these compounds (Bulut, Kocyigit, Gecibesler, Dastan, Karci, Taslimi, Dastan, & Gulcin, 2018).
特性
IUPAC Name |
(5-chloro-2-hydroxy-1,7-dimethylindol-3-yl)iminothiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4OS/c1-5-3-6(12)4-7-8(14-15-11(13)18)10(17)16(2)9(5)7/h3-4,17H,1-2H3,(H2,13,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUAYOJSQQCWFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N(C(=C2N=NC(=S)N)O)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1,7-dimethylindolin-2-yl-3-thiosemicarbazide, 95% | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-fluoro-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2510208.png)
![2,6-dichloro-5-fluoro-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclobutyl]pyridine-3-carboxamide](/img/structure/B2510210.png)
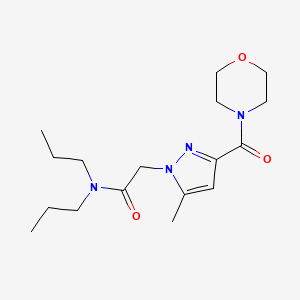
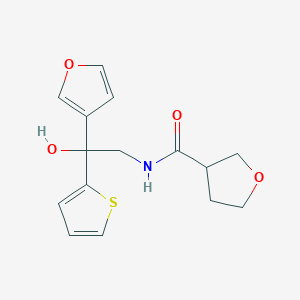

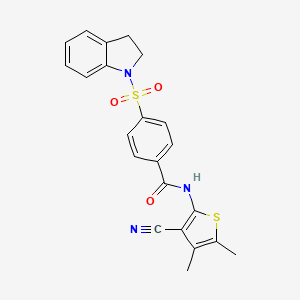
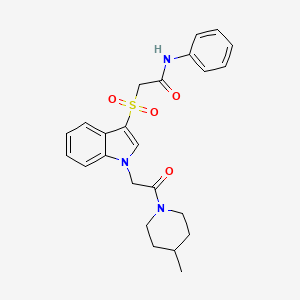
![(2-chloro-6-fluorophenyl)(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2510222.png)
![N-(2-(trifluoromethyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2510223.png)
![4-{[1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2510225.png)
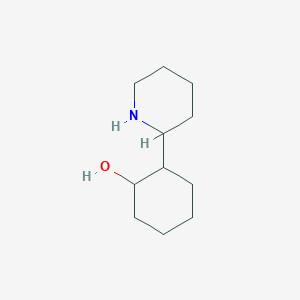
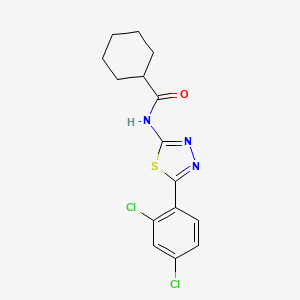
![4-oxo-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2510230.png)
